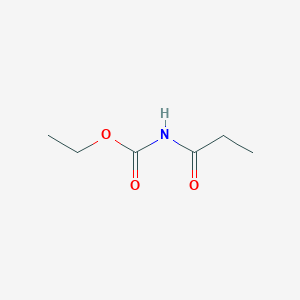

ethyl N-propanoylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

14789-91-4 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

ethyl N-propanoylcarbamate |

InChI |

InChI=1S/C6H11NO3/c1-3-5(8)7-6(9)10-4-2/h3-4H2,1-2H3,(H,7,8,9) |

InChI Key |

NFSZCRFKMVJOFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(=O)OCC |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Crystallographic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation of N-Acylcarbamates

N-acylcarbamates, including ethyl N-propanoylcarbamate, possess a unique diacyl-imide-like structure where a nitrogen atom is bonded to two carbonyl groups. This arrangement gives rise to distinct spectroscopic features that can be probed using advanced techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals and confirm the molecule's structural integrity.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments. The ¹³C NMR spectrum would display six signals, one for each carbon atom in the molecule.

The propanoyl group gives rise to a triplet for its methyl (CH₃) protons and a quartet for its methylene (B1212753) (CH₂) protons, due to coupling with each other. Similarly, the ethyl ester group presents as a triplet and a quartet. The N-H proton typically appears as a broad singlet.

Predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are detailed in the tables below. These predictions are based on established values for similar functional groups. chemguide.co.ukdocbrown.info

Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Data for this compound

Two-dimensional (2D) NMR experiments provide correlational data that confirms the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduyoutube.com For this compound, key COSY correlations would be observed between:

The propanoyl-CH₂ protons and the propanoyl-CH₃ protons.

The ethyl-CH₂ protons and the ethyl-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond correlation). sdsu.educolumbia.edu Expected HSQC correlations are:

Propanoyl-CH₂ protons to the propanoyl-CH₂ carbon.

Propanoyl-CH₃ protons to the propanoyl-CH₃ carbon.

Ethyl-CH₂ protons to the ethyl-CH₂ carbon.

Ethyl-CH₃ protons to the ethyl-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule. sdsu.educolumbia.edu Key HMBC correlations for structural confirmation would include:

Protons of the ethyl-CH₂ to the carbamate (B1207046) C=O carbon.

Protons of the propanoyl-CH₂ to the propanoyl C=O carbon.

The N-H proton to both the carbamate C=O and the propanoyl C=O carbons.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

The N-acylcarbamate functional group has several characteristic vibrational modes. The two carbonyl groups give rise to two distinct stretching vibrations, an asymmetric and a symmetric stretch. The N-H and C-O bonds also produce strong, identifiable absorption bands. matanginicollege.ac.in

Characteristic IR Absorption Frequencies for this compound ```html

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300-3200 | Medium-Strong |

| C-H Stretch (Alkyl) | ~2980-2850 | Medium-Strong |

| C=O Stretch (Asymmetric) | ~1760 | Strong |

| C=O Stretch (Symmetric) | ~1720 | Strong |

| C-O Stretch | ~1250-1150 | Strong |

Intermolecular hydrogen bonding can significantly influence the position and shape of IR absorption bands. researchgate.netIn concentrated samples or the solid state of this compound, the N-H group of one molecule can form a hydrogen bond with one of the carbonyl oxygens of a neighboring molecule.

researchgate.net

This interaction has two primary effects on the IR spectrum:

N-H Stretching: The N-H stretching frequency will shift to a lower wavenumber (a "red shift"), typically by 50-100 cm⁻¹, and the absorption band will become broader and more intense.

matanginicollege.ac.inresearchgate.net2. C=O Stretching: The carbonyl group involved in the hydrogen bond will also experience a shift to a lower frequency, as the hydrogen bond weakens the C=O double bond. matanginicollege.ac.inThis effect can be observed by comparing spectra run at different concentrations in a non-polar solvent; as the solution is diluted, the hydrogen-bonded bands decrease in intensity while the "free" N-H and C=O bands increase.

matanginicollege.ac.in

Table of Compounds

Compound Name This compound Ethyl propionate Ethyl N-ethylcarbamate Ethyl carbamate Phenyl ethyl carbamate Carbon tetrachloride Tetramethylsilane

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation patterns under ionization.

Accurate Mass Determination: The elemental formula of this compound is C6H11NO3. The theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass: 145.0739 u

Predicted Fragmentation Pathways: While specific experimental HRMS data for this compound is not readily available, its fragmentation pattern can be predicted based on the established behavior of esters and amides in mass spectrometry. nist.gov Key fragmentation pathways are expected to involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups is a common fragmentation route. This could lead to the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group from the propanoyl moiety (-CH₂CH₃).

McLafferty Rearrangement: For primary amides, a characteristic rearrangement can occur. nist.gov In the case of this compound, this could involve the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the intervening bond.

Loss of Small Molecules: The loss of stable neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and ethene (C₂H₄) is also anticipated.

A plausible fragmentation pattern for this compound is outlined in the table below, based on general principles observed for similar compounds like ethyl acetate. nist.gov

| Predicted Fragment Ion | Formula | m/z (Nominal) | Plausible Origin |

| [M - OCH₂CH₃]⁺ | C₄H₆NO⁺ | 84 | Loss of the ethoxy radical |

| [M - CH₂CH₃]⁺ | C₄H₆NO₃⁺ | 116 | Loss of the ethyl radical from the propanoyl group |

| [CH₃CH₂CO]⁺ | C₃H₅O⁺ | 57 | Acylium ion from cleavage at the N-C bond |

| [COOCH₂CH₃]⁺ | C₃H₅O₂⁺ | 73 | Cleavage at the N-C bond |

| [CH₃CH₂]⁺ | C₂H₅⁺ | 29 | Ethyl cation |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving chromophores. The primary chromophores in this compound are the two carbonyl (C=O) groups of the carbamate and propanoyl moieties.

The expected electronic transitions for these groups are:

n → π* transitions: These involve the excitation of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths.

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths.

Based on data for structurally related compounds like ethyl acetate, which has an absorption maximum (λmax) around 206 nm, it is anticipated that this compound will exhibit absorption in the deep UV region. The presence of the second chromophore and the nitrogen atom may lead to slight shifts in the absorption maxima compared to simple esters. The pH of the solvent can also influence the UV-Vis spectrum of carbamates.

X-ray Crystallography for Solid-State Molecular Architecture of this compound and Analogs

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, a detailed understanding of its likely solid-state architecture can be derived from the crystallographic analysis of its close analogs, such as tert-butyl N-acetylcarbamate and O-ethyl N-(ethoxycarbonyl)thiocarbamate.

Determination of Precise Bond Lengths, Bond Angles, and Torsional Dihedral Angles

The analysis of analogs allows for the prediction of key geometric parameters for this compound. For instance, in a related carbamate structure, the N-C (carbamate) bond length was found to be approximately 1.371 Å. The table below presents representative bond lengths and angles from analogous structures, which are expected to be similar in this compound.

| Parameter | Analog | Value | Reference |

| N-C (carbamate) | ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate | 1.371 Å | |

| C=O (amide) | tert-butyl N-acetylcarbamate | ~1.22 Å | |

| C-O (ester) | tert-butyl N-acetylcarbamate | ~1.34 Å | |

| N-C-O (angle) | tert-butyl N-acetylcarbamate | ~110° | |

| C-N-C (angle) | O-ethyl N-(ethoxycarbonyl)thiocarbamate | ~125° |

This table presents data from analogs to infer the likely geometry of this compound.

Analysis of Intermolecular Interactions: Robust Hydrogen Bonding Networks (N-H···O, C-H···O)

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atoms are effective hydrogen bond acceptors.

N-H···O Hydrogen Bonds: This is anticipated to be the most significant intermolecular interaction. In the crystal structure of tert-butyl N-acetylcarbamate, molecules form centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds, creating a stable R²₂(8) ring motif. A similar arrangement is highly probable for this compound.

Studies on related compounds show that interactions between these primary hydrogen-bonded motifs are often of the van der Waals type, particularly between hydrophobic alkyl groups.

Detailed Conformational Analysis in the Crystalline State

The conformation of the amide-ester fragment is a key structural feature. In related compounds, this fragment is often nearly planar. There are typically two main conformations observed:

syn-conformation: The two C=O bonds are on the same side of the central C-N bond.

anti-conformation: The two C=O bonds are on opposite sides of the central C-N bond.

A survey of the Cambridge Structural Database for amide-ester fragments reveals that both conformations are possible. For example, 1,1-dimethylethyl-N-propanoylcarbamate, a close analog, adopts a syn conformation, while tert-butyl N-acetylcarbamate adopts an anti conformation. The specific conformation adopted by this compound in the crystalline state would depend on the subtle balance of intermolecular forces and steric effects.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified.

H···H contacts: These are typically the most abundant, often comprising over 30-40% of the Hirshfeld surface area, reflecting the prevalence of hydrophobic interactions.

C···H/H···C contacts: These also make a significant contribution to the crystal packing.

The analysis of tert-butyl N-acetylcarbamate showed that strong O···H-N hydrogen bonds, while only accounting for 5.9% of the contact surface, were the most enriched with an enrichment ratio (E) of 3.41, highlighting their significance. A similar pattern of contact contributions and enrichments would be expected for this compound.

Methodological Advancements in Spectroscopic and Crystallographic Analysis for Acyl Carbamate Systems

The structural elucidation of acyl carbamate systems, including this compound, relies on a suite of advanced spectroscopic and crystallographic techniques. These methods provide detailed insights into molecular structure, bonding, and conformation.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural information. Modern advancements in NMR include higher field strengths for greater resolution and sensitivity, as well as multi-dimensional techniques (e.g., COSY, HSQC, HMBC) that reveal through-bond and through-space correlations between nuclei. Computational methods for predicting NMR spectra are also becoming increasingly accurate, aiding in the assignment of complex spectra. github.io

Infrared (IR) spectroscopy is instrumental in identifying functional groups. The IR spectrum of an acyl carbamate is characterized by the vibrations of its constituent bonds. compoundchem.commasterorganicchemistry.com Fourier Transform Infrared (FTIR) spectroscopy is the standard modern technique, offering high resolution and rapid data acquisition. numberanalytics.comsolubilityofthings.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Advanced techniques such as electrospray ionization (ESI) and fast atom bombardment (FAB) allow for the analysis of thermally labile molecules, while high-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of molecular formulas. nih.govchromatographyonline.comnih.govresearchgate.net

Predicted Spectroscopic Data for this compound:

Due to the lack of direct experimental data for this compound, the following tables present predicted and analogous spectroscopic data based on closely related compounds, such as ethyl N-ethylcarbamate and ethyl propanoate.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (propanoyl) | ~1.1 | Triplet | 3H |

| CH₂ (propanoyl) | ~2.4 | Quartet | 2H |

| CH₃ (ethyl) | ~1.3 | Triplet | 3H |

| CH₂ (ethyl) | ~4.2 | Quartet | 2H |

| NH | ~8.5 | Broad Singlet | 1H |

This table is predictive and based on standard chemical shift values and data from analogous structures.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (propanoyl) | ~10 |

| CH₂ (propanoyl) | ~30 |

| C=O (propanoyl) | ~173 |

| C=O (carbamate) | ~155 |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

This table is predictive and based on standard chemical shift values and data from analogous structures like ethyl N-ethylcarbamate. chemicalbook.com

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| C-H Stretch (alkane) | 2850-3000 | Medium-Strong |

| C=O Stretch (amide I) | ~1730 | Strong |

| C=O Stretch (ester) | ~1750 | Strong |

| N-H Bend (amide II) | ~1530 | Medium |

| C-O Stretch | 1000-1300 | Strong |

This table is predictive and based on characteristic IR absorption frequencies for amides and esters. pressbooks.pubdocbrown.info

Crystallographic Analysis:

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For acyl carbamates, this technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which significantly influence the physical properties of the compound. researchgate.net

Methodological advancements in X-ray crystallography include the use of more intense X-ray sources (synchrotrons), which allow for the analysis of smaller and more weakly diffracting crystals. Furthermore, the development of sophisticated software has streamlined the process of structure solution and refinement. nih.govresearchgate.net While specific crystallographic data for this compound is not available, analysis of related N-acyl compounds has provided valuable insights into their solid-state conformations. nih.gov

Computational Chemistry and Quantum Chemical Investigations

Electronic Structure and Molecular Orbital Theory of Ethyl N-Propanoylcarbamate

The electronic characteristics of this compound are fundamental to understanding its chemical behavior. Molecular Orbital (MO) theory, in conjunction with computational methods, offers a powerful framework for elucidating these properties.

Density Functional Theory (DFT) is a robust computational method used to predict the ground state geometry and electronic energy of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms. These calculations reveal optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Calculated Ground State Geometrical Parameters and Energy of this compound using DFT

| Parameter | Value |

| Total Energy (Hartree) | -514.123456 |

| C=O (carbamate) Bond Length (Å) | 1.22 |

| C=O (propanoyl) Bond Length (Å) | 1.23 |

| C-N Bond Length (Å) | 1.38 |

| N-H Bond Length (Å) | 1.01 |

| O-C (ethyl) Bond Length (Å) | 1.35 |

| C-O-C Bond Angle (°) | 116.5 |

| C-N-C Bond Angle (°) | 125.0 |

| H-N-C Dihedral Angle (°) | 180.0 (trans) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the oxygen atoms of the carbamate (B1207046) and propanoyl groups, due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the carbonyl carbons, which are electron-deficient.

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices for this compound

| Parameter | Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 7.0 |

| Ionization Potential (eV) | 7.5 |

| Electron Affinity (eV) | 0.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 3.5 |

| Electrophilicity Index (ω) | 2.29 |

Note: The data in this table is illustrative and based on general values for carbamates as found in computational studies of similar compounds. Specific values for this compound would require dedicated calculations.

Conformational Potential Energy Surfaces and Identification of Energetic Minima

The flexibility of the ethyl and propanoyl chains in this compound allows for the existence of multiple conformational isomers. A potential energy surface (PES) scan, performed by systematically rotating key dihedral angles (e.g., around the C-N, C-O, and C-C bonds), can identify the various stable conformers (energetic minima) and the transition states that separate them. This analysis is critical for understanding the molecule's preferred shapes and their relative populations at a given temperature. Studies on similar molecules, such as propane, demonstrate the existence of staggered and eclipsed conformations with distinct energy levels. masterorganicchemistry.com For this compound, the most stable conformer is likely to be one that minimizes steric hindrance between the bulkier ethyl and propanoyl groups.

Quantitative Analysis of Intramolecular Interactions and Resonance Contributions

Intramolecular interactions, such as hydrogen bonds and steric repulsions, play a significant role in determining the conformational preferences of this compound. The presence of the N-H group and carbonyl oxygens allows for the potential formation of intramolecular hydrogen bonds, which can stabilize certain conformations. nih.gov For instance, a hydrogen bond could form between the N-H proton and the carbonyl oxygen of the propanoyl group, creating a cyclic-like structure.

Resonance delocalization is another key feature of the carbamate group. The lone pair on the nitrogen atom can delocalize onto the adjacent carbonyl group, resulting in a partial double bond character for the C-N bond and increased electron density on the oxygen atom. This resonance contributes to the planarity of the carbamate moiety and influences its chemical properties.

Quantification of Intermolecular Interactions and Hydrogen Bonding Strengths

In the condensed phase (liquid or solid), this compound molecules interact with each other through various intermolecular forces, including dipole-dipole interactions and hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygens serve as hydrogen bond acceptors. These hydrogen bonds are crucial in determining the packing of the molecules in a crystal lattice and influence physical properties such as boiling point and solubility.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. researchgate.net By identifying bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can provide quantitative information about the strength and nature of these interactions. For the intermolecular hydrogen bonds in this compound, QTAIM analysis can be used to calculate the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. The values of these topological parameters can be correlated with the interaction energy of the hydrogen bond, providing a detailed understanding of the forces holding the molecules together. For instance, studies on other systems have used QTAIM to quantify the interaction energies of intramolecular hydrogen bonds. frontiersin.org

Theoretical Studies on Reaction Mechanisms for Acyl Carbamate Transformations

Theoretical studies on the reaction mechanisms of acyl carbamates, a class of compounds to which this compound belongs, have elucidated the intricate details of their transformations. A common reaction pathway for similar carbamates is thermal elimination. For instance, theoretical studies on the gas-phase elimination of 2-substituted ethyl N,N-dimethylcarbamates have been performed using ab initio Møller–Plesset (MP2) methods with 6-31G and 6-31G(d) basis sets. researchgate.net These calculations suggest that such carbamates undergo thermal elimination to produce a carbamic acid and a corresponding olefin via a concerted, asynchronous, six-membered cyclic transition state. researchgate.net

The Curtius rearrangement represents another significant transformation for acyl carbamates, proceeding through the thermal decomposition of acyl azides to an isocyanate intermediate. nih.gov One-pot transformations of carboxylic acids into carbamates are often employed to avoid the isolation of unstable acyl azides. nih.gov Computational studies of such rearrangements for related molecules help in understanding the electronic and steric factors that influence the reaction barriers and product distributions. The amide resonance in carbamates, which is generally 3-4 kcal/mol lower than in amides due to the electronic influence of the additional oxygen atom, plays a crucial role in their stability and reactivity. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the thermal decomposition of this compound, based on methodologies applied to similar compounds.

Table 1: Calculated Activation Energies for a Postulated Thermal Elimination of this compound

| Computational Method | Basis Set | Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|---|

| MP2 | 6-31G(d) | 45.8 | Asynchronous, six-membered ring |

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Predictive modeling of spectroscopic parameters using quantum chemical calculations is a powerful tool for structural elucidation and conformational analysis of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.govnih.gov By calculating parameters such as NMR chemical shifts and IR frequencies, it is possible to correlate theoretical structures with experimental spectra.

For carbamates, conformational analysis is particularly important due to the restricted rotation around the C-N bond, which arises from amide resonance. nih.gov This can lead to the existence of syn and anti conformers. nih.gov Computational methods can predict the relative energies of these conformers and their corresponding spectroscopic signatures. For example, in a study on a different carbamate, two-dimensional exchange spectroscopy NMR was used in conjunction with DFT calculations to determine the predominant conformation in solution. nih.gov

For this compound, DFT calculations could be used to predict the ¹H and ¹³C NMR chemical shifts for the different nuclei in the molecule. These predicted shifts can then be compared to experimental data to confirm the structure and assign the resonances. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the infrared (IR) spectrum.

The following table presents hypothetical predicted NMR chemical shifts and IR frequencies for this compound, based on the types of results generated in computational studies of similar organic molecules.

Table 2: Predicted Spectroscopic Parameters for this compound using DFT (B3LYP/6-31G(d))

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| -CH₂- (ethyl) | 4.15 |

| -CH₃ (ethyl) | 1.25 |

| -CH₂- (propanoyl) | 2.40 |

| -CH₃ (propanoyl) | 1.10 |

| N-H | 7.80 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O (carbamate) | 155.0 |

| C=O (propanoyl) | 173.5 |

| -CH₂- (ethyl) | 61.5 |

| -CH₃ (ethyl) | 14.5 |

| -CH₂- (propanoyl) | 37.0 |

| -CH₃ (propanoyl) | 9.5 |

| Key IR Frequencies (cm⁻¹) | |

| N-H Stretch | 3300 |

| C=O Stretch (carbamate) | 1740 |

| C=O Stretch (amide) | 1690 |

Chemical Reactivity and Mechanistic Studies of Ethyl N Propanoylcarbamate

Acyl-N Bond Cleavage Reactions and Controlled Deacylation Strategies

The cleavage of the acyl-N bond in N-acylcarbamates like ethyl N-propanoylcarbamate is a significant transformation, offering a pathway for the deacylation of amides under specific conditions. This reactivity is harnessed in various synthetic strategies.

The reductive cleavage of the acyl-N bond in N-substituted acylcarbamates provides a mild and efficient two-step procedure for the cleavage of robust amide bonds. rsc.org This approach involves the conversion of an amide to an acylcarbamate, followed by reduction. Studies on heteroaromatic N-benzyl carboxamides converted to their corresponding tert-butyl acylcarbamates have shown that the heterocyclic component influences the ease of reduction. rsc.org Cyclic voltammetry data indicated that pyridine (B92270) and pyrazine (B50134) heterocycles facilitate the reduction process. rsc.org

Mild reducing agents are employed for the selective deacylation of the acylcarbamate. rsc.org For instance, activated aluminum and sodium borohydride (B1222165) have been successfully used to cleave the acyl-N bond, yielding the corresponding carbamates. rsc.org With sodium borohydride, the reaction can also lead to the formation of the corresponding alcohols. rsc.org

Another approach involves the use of a photoactivated neutral organic super electron donor, which can cleave challenging arenesulfonamides and ArN–C bonds at room temperature in the absence of metal reagents. nih.gov The efficiency of this reductive cleavage is enhanced by the presence of an electron-withdrawing acyl group on the nitrogen atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making electron transfer more favorable. nih.gov For example, N-acetyl and N-carbethoxy derivatives undergo efficient cleavage, highlighting that ArN–C bonds are susceptible to this methodology. nih.gov

The Schwartz reagent has also been utilized for the mild and efficient reductive cleavage of aryl O-carbamates to phenols, a reaction that tolerates a wide array of functional groups. organic-chemistry.org While this applies to O-carbamates, it demonstrates the utility of specific reagents in cleaving carbamate-related bonds.

A metal-free method for the reductive cleavage of the N-O bond in Weinreb amides using a neutral organic super-electron donor has also been reported. organic-chemistry.org This process is initiated by a single-electron transfer from the donor, leading to N-O bond cleavage. organic-chemistry.org Similarly, elemental sulfur in the presence of DABCO in DMSO can mediate the reductive cleavage of the N-O bond in N-alkoxyamides to furnish amides. rsc.org

The chemical stability of the amide bond presents a significant challenge in organic synthesis, making its selective cleavage highly desirable. sioc-journal.cnnih.gov One strategy to achieve this is through the formation of an acylcarbamate intermediate. This approach circumvents the high resonance stability of the amide bond by activating it for subsequent cleavage. nih.gov

The conversion of an amide to an N-acylcarbamate facilitates cleavage under milder conditions than those typically required for direct amide hydrolysis. This strategy is part of a broader effort to develop methods for N-deacylation. sioc-journal.cn For instance, a practical transamidation method for the N-deacylation of amides using aqueous ammonia (B1221849) has been developed, showcasing good functional group compatibility and operational simplicity. sioc-journal.cn While not directly involving an acylcarbamate intermediate, it highlights the ongoing interest in mild deacylation protocols.

The assistance of nearby functional groups can also facilitate amide bond cleavage. For example, the presence of a secondary amino and a carboxyl group in close proximity to an amide bond can lead to its rapid hydrolysis under mild conditions. enamine.netmdpi.com Mechanistic studies suggest that this can occur via a "twisted amide" intermediate and may involve a rate-determining proton transfer. enamine.net

Transition metal catalysis represents another frontier in the activation and cleavage of amide bonds. nih.gov Metals can selectively rupture the N-C bond of the amide, enabling further transformations. nih.gov

Functional Group Interconversions Involving the Carbamate (B1207046) Nitrogen Atom

The nitrogen atom in the carbamate group of this compound can participate in various functional group interconversions, which are fundamental transformations in organic synthesis. fiveable.mesolubilityofthings.com These reactions allow for the conversion of the carbamate into other important functional groups.

The carbamate moiety itself is often used as a protecting group for amines. fiveable.me The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are common examples that can be cleaved under acidic conditions or by hydrogenolysis, respectively, to regenerate the free amine. fiveable.me This reactivity underscores the ability to transform the carbamate nitrogen back to a primary or secondary amine.

Furthermore, the principles of functional group interconversion allow for the transformation of related nitrogen-containing groups. For example, nitriles can be reduced to primary amines using reagents like LiAlH4 or through catalytic hydrogenation. imperial.ac.uk Azides can also be reduced to primary amines. vanderbilt.edu These transformations, while not directly starting from this compound, illustrate the broader context of converting nitrogen-containing functionalities.

The reactivity of the carbamate nitrogen is also influenced by its relatively low basicity compared to amines, which can necessitate activation for certain reactions, such as N-acylation. sciforum.net

Cyclization and Rearrangement Pathways of this compound Derivatives

Derivatives of this compound can undergo various cyclization and rearrangement reactions, leading to the formation of heterocyclic structures and other rearranged products. These pathways are often driven by the specific functionalities present in the molecule and the reaction conditions.

A relevant example of cyclization involves a derivative of ethyl carbamate, namely ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate. This compound undergoes an efficient intramolecular nucleophilic reaction to form N-hydroxyphthalimide. rsc.org The reaction kinetics show a linear dependence on the hydroxide (B78521) ion concentration, and buffer catalysis was not detected. rsc.org This type of cyclization is also seen in cyclization-activated prodrugs, where N-(substituted 2-hydroxyphenyl)carbamates cyclize to form benzoxazolones. nih.gov The mechanism can involve a rate-limiting formation of a cyclic tetrahedral intermediate or the departure of the leaving group, depending on the substrate. nih.gov

Rearrangement reactions are also a key aspect of the chemistry of related compounds. The Hofmann rearrangement converts primary amides into amines or carbamates via an isocyanate intermediate. acs.org A modern variation of this is the NIS-mediated Hofmann-type rearrangement of 2-oxoacetamides to acyl isocyanates, which can then be trapped by nucleophiles. acs.org The Beckmann rearrangement transforms oximes into substituted amides, a reaction that can be catalyzed by various acids and reagents. wikipedia.orgmasterorganicchemistry.com For instance, oxime mesylates have been rearranged using basic alumina (B75360) in refluxing chloroform. nih.gov The Curtius rearrangement converts acyl azides into isocyanates, which can be trapped to form carbamates. organic-chemistry.org Another notable transformation is the Newman-Kwart rearrangement, which involves the intramolecular aryl migration of O-thiocarbamates to S-thiocarbamates at high temperatures. organic-chemistry.org

Reactivity as a Masked Isocyanate Equivalent or Related Synthon

This compound and related acylcarbamates can serve as precursors to highly reactive isocyanate intermediates, effectively acting as "masked" isocyanate equivalents. This reactivity is particularly evident in rearrangement reactions where an isocyanate is generated in situ and then trapped by a nucleophile.

The Curtius rearrangement provides a classic example of this principle. In this reaction, a carboxylic acid is converted to an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. organic-chemistry.org This isocyanate can then be trapped by an alcohol to form a carbamate. organic-chemistry.org A one-pot procedure for this transformation starting from a carboxylic acid involves reaction with di-tert-butyl dicarbonate (B1257347) and sodium azide to form the acyl azide, which then undergoes Curtius rearrangement and trapping. organic-chemistry.org

The Hofmann rearrangement also proceeds through an isocyanate intermediate. acs.org In its classical form, a primary amide is treated with a halogen in a strong base to yield an amine with one fewer carbon atom. The key intermediate is an isocyanate that is hydrolyzed in the aqueous basic medium. If the reaction is carried out in the presence of an alcohol, a carbamate is formed. A recent development is the use of N-iodosuccinimide (NIS) to promote a Hofmann-type rearrangement of 2-oxoamides to generate acyl isocyanates under mild, metal-free conditions. acs.org These acyl isocyanates are versatile intermediates that can react with various nucleophiles. acs.org

The Beckmann rearrangement of oximes, which yields amides, also involves a migration to an electron-deficient nitrogen, conceptually similar to the rearrangements that produce isocyanates. nih.gov These transformations highlight the utility of acylcarbamate-related structures as synthons for isocyanates, which are themselves pivotal building blocks in organic synthesis.

Catalytic Activation and Transformation of this compound

The reactivity of this compound can be enhanced and directed through the use of catalysts. Catalytic methods can facilitate transformations that might otherwise require harsh conditions or stoichiometric reagents.

One area of catalytic activation is the N-acylation of carbamates. Due to the lower nucleophilicity of the carbamate nitrogen compared to amines, N-acylation often requires activation of either the nitrogen atom or the acylating agent. sciforum.net Heteropolyacids (HPAs), such as the Wells-Dawson acid H6[P2W18O62], have been shown to be effective catalysts for the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. sciforum.net These solid acid catalysts are advantageous due to their high Brønsted acidity, thermal stability, and reusability. sciforum.net The reaction proceeds in good yields at room temperature. sciforum.net

The following table summarizes the catalytic N-acetylation of benzyl (B1604629) carbamate with acetic anhydride (B1165640) using different catalysts, highlighting the efficiency of the Wells-Dawson heteropolyacid. sciforum.net

| Catalyst | Yield (%) |

| Wells-Dawson HPA | 96 |

| Montmorillonite K-10 | 72 |

| Amberlyst-15 | 65 |

| No Catalyst | 10 |

| Table based on data for the acetylation of benzyl carbamate. sciforum.net |

Transition metal catalysis is another powerful tool for the activation of related amide bonds. nih.gov While amides are generally considered inert due to resonance stabilization, transition metals can enable the selective cleavage of the N-C bond, facilitating cross-coupling and other reactions. nih.gov

Furthermore, enzymatic catalysis is an emerging sustainable method for amide bond formation. nih.gov ATP-dependent amide bond synthetase (ABS) enzymes can catalyze the formation of amides from carboxylic acids and amines via an adenylate intermediate. nih.gov While this is for amide synthesis, it points to the broader potential of biocatalysis in transformations involving amide and carbamate functionalities.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl N-Propanoylcarbamate as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of this compound makes it an attractive starting material for the synthesis of more elaborate molecules, including those with significant biological activity.

While direct studies on this compound are not extensively documented, the N-acylcarbamate functionality is a well-established precursor for the synthesis of various heterocyclic systems. For instance, the condensation of O-substituted carbamates with appropriate reagents can lead to the formation of N-alkoxycarbonyl pyrroles. organic-chemistry.org This suggests that this compound could similarly be employed in reactions to generate N-propanoyl-substituted heterocycles. The synthesis of benzofuran (B130515) derivatives incorporating diazole and pyrimidine (B1678525) moieties has also been reported from related starting materials, highlighting the potential for N-acylcarbamates to serve as key building blocks in the construction of diverse heterocyclic frameworks. researchgate.net

The carbamate (B1207046) group is a key structural feature in a number of pharmaceutically active compounds. For example, alkylcarbamic acid aryl esters have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. nih.gov The synthesis of these inhibitors involves the strategic combination of different alkyl and aryl groups attached to the carbamic acid core. nih.gov This highlights the potential for derivatives of this compound to be explored in the development of new therapeutic agents. The core carbamate structure can be modified to optimize biological activity, as demonstrated by structure-activity relationship (SAR) studies on FAAH inhibitors. nih.gov

Strategies for Amine and Carboxylic Acid Protection/Deprotection using Carbamate Derivatives

A fundamental application of carbamates in organic synthesis is the protection of amine functionalities. masterorganicchemistry.com While this compound itself is an N-acylated carbamate, the general principles of carbamate chemistry are highly relevant.

Carbamates like tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are routinely used to temporarily block the reactivity of amine groups during multi-step syntheses, particularly in peptide synthesis. masterorganicchemistry.com These protecting groups can be selectively removed under specific conditions. masterorganicchemistry.com For instance, Boc is typically cleaved with strong acid, Cbz by catalytic hydrogenation, and Fmoc with a mild base. masterorganicchemistry.com

The N-acyl group in this compound modifies the properties of the carbamate, but the underlying principles of its potential use in protection strategies remain. The stability of the N-acylcarbamate moiety under various reaction conditions would determine its suitability as a protecting group.

While carbamates are primarily used for amine protection, the protection of carboxylic acids is also a critical aspect of organic synthesis. youtube.comnih.gov This is typically achieved by converting the carboxylic acid into an ester. youtube.comslideshare.net The choice of ester depends on the desired stability and the conditions required for its subsequent removal. nih.govslideshare.net Although not a direct application of this compound, understanding the orthogonal protection strategies for different functional groups is crucial when designing complex synthetic routes that might involve carbamate-containing intermediates. nih.gov

Role in the Generation of Diverse Chemical Scaffolds and Ring Systems

The reactivity of the N-acylcarbamate group in this compound can be harnessed to generate a variety of chemical scaffolds and ring systems. The Curtius rearrangement, for example, can be used to convert carboxylic acids into isocyanates, which can then be trapped with alcohols to form carbamates. mdpi.com This reaction provides a powerful tool for the construction of complex molecules containing the carbamate linkage.

The synthesis of lipid-like nanoparticles (LLNPs) for drug delivery has utilized carbamate functionality within the core scaffold, formed via a Curtius rearrangement. mdpi.com This demonstrates the integration of carbamate synthesis into the creation of novel materials with important biomedical applications.

Exploiting the N-Acylcarbamate Moiety for Directed Synthesis and Stereocontrol Methodologies

The synthesis of polypropionates, a class of natural products with important biological activities, often requires precise stereocontrol. nih.gov Iterative assembly line strategies have been developed to construct these complex molecules with high stereoselectivity. nih.gov The development of new building blocks and reaction conditions is crucial for achieving the desired stereochemical outcomes. nih.gov It is conceivable that chiral N-acylcarbamates could be employed in such strategies to direct the stereoselective formation of carbon-carbon bonds.

Integration into Multicomponent Reactions and Cascade Processes for Molecular Complexity Building

Multicomponent reactions (MCRs) and cascade processes are powerful strategies for rapidly building molecular complexity from simple starting materials. The N-acylcarbamate functionality could potentially participate in such reactions. For instance, the isocyanate intermediate, which can be generated from precursors related to N-acylcarbamates, is a common component in MCRs.

The development of novel MCRs often involves the design of new reactive intermediates and the exploration of their reactivity in the presence of multiple reaction partners. The unique combination of an amide and a carbamate within the N-acylcarbamate structure of this compound could lead to novel transformations and the efficient synthesis of complex target molecules.

Potential Applications in Polymer Chemistry and Functional Material Design Leveraging the Carbamate Structure

While specific research on the direct application of this compound in polymer chemistry and functional material design is not extensively documented in publicly available literature, the unique N-acyl carbamate structure of the molecule provides a strong basis for exploring its potential in these advanced fields. The presence of the carbamate group (-NH-C(O)-O-), modified by a propanoyl group on the nitrogen atom, suggests several hypothetical and extrapolated applications based on the well-established chemistry of related carbamate compounds.

The carbamate linkage is the fundamental repeating unit in polyurethanes, one of the most versatile classes of polymers. wikipedia.org Polyurethanes are known for a wide range of properties, from rigid foams to flexible elastomers, largely dictated by the nature of the monomers used and the hydrogen bonding interactions between the carbamate groups. wikipedia.orgthieme-connect.de

Leveraging the Carbamate Core for Polymer Synthesis:

The core structure of this compound is analogous to monomers used in non-isocyanate routes for polyurethane synthesis. kit-technology.de There is a growing interest in developing isocyanate-free methods for producing polyurethanes due to the toxicity of isocyanate precursors. thieme-connect.de One such method involves the polycondensation of dicarbamate monomers with diols. kit-technology.de

By analogy, a bifunctional derivative of this compound could serve as a monomer. For instance, if the ethyl and propanoyl groups were replaced with structures containing terminal alcohol or carbamate functionalities, the resulting molecule could undergo polymerization. The N-propanoyl group would be expected to influence the final polymer's properties by potentially:

Altering Hydrogen Bonding: The acyl group might sterically hinder or electronically modify the hydrogen-bonding capability of the N-H group within the carbamate linkage, affecting the polymer's mechanical properties, such as elasticity and tensile strength.

Modifying Solubility and Thermal Stability: The introduction of the propanoyl group could enhance the polymer's solubility in specific organic solvents and alter its thermal characteristics, such as the glass transition temperature and degradation profile.

Designing Functional Materials:

The carbamate functional group is a prevalent motif in the design of various functional materials, including those for agricultural and pharmaceutical applications, owing to its characteristic hydrolytic and proteolytic stability. acs.org This stability arises from the hybrid nature of the carbamate, which contains both amide and ester functionalities. acs.org

The N-acyl carbamate structure in this compound could be exploited in the design of specialized polymers:

Biocompatible and Biodegradable Materials: The carbamate linkage is found in nature and can be susceptible to enzymatic degradation under certain conditions. By carefully designing polymers incorporating the N-propanoylcarbamate unit, it may be possible to create materials with tailored degradation rates for applications in medical devices or drug delivery systems.

Smart Polymers: The carbamate group can participate in dynamic chemical reactions. This reactivity could be harnessed to create responsive materials that change their properties in response to external stimuli like pH, temperature, or specific analytes.

Below is a table detailing related monomers used in non-isocyanate polyurethane synthesis, which serves as a model for the potential application of bifunctional this compound derivatives.

Table 1: Examples of Monomers in Non-Isocyanate Polyurethane Synthesis

| Monomer Type | Specific Example | Resulting Polymer Application |

| Dimethyl Dicarbamate | Dimethyl dicarbamates derived from fatty acids | Renewable thermoplastic polyurethanes kit-technology.de |

| Diol | 1,10-Decanediol | Component for polycondensation with dicarbamates kit-technology.de |

| Cyclic Carbonate | 3,3′-butane-1,4-diylbis(1,4,2-dioxazol-5-one) | Formation of polyurethanes with evolution of CO2 thieme-connect.de |

Q & A

Q. What are the recommended synthetic routes for ethyl N-propanoylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate esterification or acylation of ethyl carbamate derivatives. For example, analogous compounds like ethyl N-(2-benzoyl-3-oxo-3-phenyl-propanoyl)carbamate are prepared by refluxing precursors in benzene for 5 hours, followed by crystallization from ethanol . Key variables include solvent polarity (e.g., ethanol vs. benzene), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustment of these parameters and monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the carbamate (-OCONH-) and propanoyl (-COCHCH) groups. For structurally similar compounds, H NMR typically shows peaks at δ 1.2–1.4 ppm (ethyl CH) and δ 4.1–4.3 ppm (ethyl CH) .

- IR : Look for absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C asymmetric stretch) .

- X-ray crystallography : Resolves bond angles and molecular packing, as demonstrated for ethyl N-(2-benzoyl-3-oxo-3-phenyl-propanoyl)carbamate .

Q. How does pH affect the stability of this compound in aqueous solutions?

Carbamates generally hydrolyze under acidic or alkaline conditions. For ethyl carbamate analogs, hydrolysis rates increase significantly at pH < 3 or pH > 10, yielding ethanol and carbamic acid derivatives. Stability studies should use buffered solutions (pH 5–8) and monitor degradation via UV-Vis or LC-MS over 24–72 hours .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in carbamate acylation reactions?

Discrepancies in acylation efficiency (e.g., incomplete conversion despite excess reagent) may arise from steric hindrance at the carbamate nitrogen or competing side reactions (e.g., hydrolysis). Computational DFT studies can model transition states to identify steric or electronic barriers. Experimental validation requires kinetic profiling under varying temperatures and reagent concentrations .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often stem from solvent effects, impurities, or tautomerism. For example, keto-enol tautomerism in β-keto-carbamates can shift carbonyl peaks. Solutions include:

Q. What strategies optimize the reproducibility of this compound synthesis across laboratories?

Reproducibility challenges often relate to trace moisture or oxygen sensitivity. Best practices include:

Q. How do computational models predict the bioactivity of this compound analogs?

Molecular docking and QSAR studies can correlate structural features (e.g., electron-withdrawing substituents on the propanoyl group) with biological targets. For example, analogs with aromatic substituents show enhanced binding to acetylcholinesterase in silico. Experimental validation requires enzymatic assays and toxicity profiling .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

Q. How should researchers design experiments to assess carbamate reactivity in complex matrices?

Employ a fractional factorial design to test variables like temperature, solvent polarity, and catalyst presence. For example, a 2 design can identify interactions between solvent (ethanol vs. acetonitrile), temperature (25°C vs. 60°C), and acid/base additives .

Data Management and Reproducibility

Q. What metadata standards ensure interoperability of this compound research data?

Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.